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2,6-Dimethyl-3,7-octadiene-2,6-diol

Food Authentication Botanical Origin GC-MS Analysis

2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS 51276-34-7) is an acyclic monoterpenoid diol. This naturally occurring compound, primarily isolated in its (E)-configuration, is characterized by its presence in various fruits, aromatic oils, and fermented products like wines and teas.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 51276-34-7
Cat. No. B023514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3,7-octadiene-2,6-diol
CAS51276-34-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C=CCC(C)(C=C)O)O
InChIInChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+
InChIKeyQEOHJVNDENHRCH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

2,6-Dimethyl-3,7-octadiene-2,6-diol: Procurement & Technical Baseline for Monoterpenoid Diol Research


2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS 51276-34-7) is an acyclic monoterpenoid diol [1]. This naturally occurring compound, primarily isolated in its (E)-configuration, is characterized by its presence in various fruits, aromatic oils, and fermented products like wines and teas [2][3]. Its core structure features two tertiary hydroxyl groups on a branched C10 chain with two double bonds, which defines its physicochemical and reactivity profile distinct from related monoterpenes like linalool [4].

Why a Generic 'Terpene Alcohol' or 'Diol' Cannot Replace 2,6-Dimethyl-3,7-octadiene-2,6-diol


The procurement of a general 'terpene alcohol' or even a structurally similar 'monoterpene diol' is insufficient for replicating the specific functional roles of 2,6-Dimethyl-3,7-octadiene-2,6-diol. Its value lies not in its general classification, but in its quantifiable, context-dependent behavior. This compound acts as a critical, verifiable precursor to potent aroma compounds like hotrienol and 3,7-dimethyl-1,5,7-octatrien-3-ol [1][2], a property not shared by its isomer 2,6-dimethyl-1,7-octadiene-3,6-diol or the primary alcohol linalool. Furthermore, its stability and concentration profile in specific matrices like citrus honey, Darjeeling tea, and certain wines are unique and serve as analytical differentiators [3][4][5]. Substitution would directly compromise the validity of studies investigating these precise transformation pathways, biomarker identification, or the authentic reproduction of specific flavor profiles.

Quantitative Comparative Evidence for 2,6-Dimethyl-3,7-octadiene-2,6-diol


Relative Abundance in Citrus Honey vs. Linalool and Isomeric Diols

In the volatile fraction of citrus honey, the compound 2,6-Dimethyl-3,7-octadiene-2,6-diol represents a significant proportion, distinguishing it from the dominant profile of the source flower and from its structural isomer. This indicates its selective formation or accumulation during honey maturation, unlike linalool, which is the primary marker in the flowers [1].

Food Authentication Botanical Origin GC-MS Analysis

Role as Dominant Aglycone in Irsai Oliver Wine vs. Other Terpenes

In the aromatic grape variety 'Irsai Oliver', 2,6-Dimethyl-3,7-octadiene-2,6-diol (referred to as 2,6-dimetyl-3,7-octadiene-2,6-diol) is identified as one of the two most abundant terpenes alongside linalool, distinguishing it from other aromatic varieties where geraniol or citronellol might dominate [1].

Enology Grape Variety Aroma Precursor

Concentration as a Monoterpenoid Marker in Nodding Thistle Honey

2,6-Dimethyl-3,7-octadiene-2,6-diol was identified as a dominant linalool derivative in nodding thistle (Carduus nutans) honey, and its concentration was quantified, providing a baseline for comparison with other honey types [1]. This is a class-level inference where the compound's presence and concentration define a botanical marker, differentiating it from the broader class of terpenes.

Honey Analysis Linalool Derivatives Monoterpenoid

Verified Precursor Relationship to Hotrienol and 3,7-Dimethyl-1,5,7-octatrien-3-ol

2,6-Dimethyl-3,7-octadiene-2,6-diol has been chemically and analytically established as a direct, odorless precursor to two potent odorants: hotrienol and 3,7-dimethyl-1,5,7-octatrien-3-ol [1][2]. This functional role is a specific molecular property not shared by its structural isomers or related monoterpenes like linalool.

Flavor Chemistry Precursor Chemistry Tea Aroma

Stability and Formation During Hop Oil Analysis vs. Linalool

During steam distillation of hop oil, linalool is chemically converted into several products, one of which is 2,6-Dimethyl-3,7-octadiene-2,6-diol [1]. This demonstrates that the presence of the compound can be an artifact of sample preparation when analyzing linalool-containing matrices, a critical consideration for analytical chemists.

Analytical Chemistry Hop Oil Sample Prep Artifacts

Validated Application Scenarios for 2,6-Dimethyl-3,7-octadiene-2,6-diol Based on Quantitative Evidence


Botanical and Geographic Authentication of High-Value Food Matrices

The compound serves as a quantitative marker for the authentication of specific high-value products. Its relative abundance of 15.4% in citrus honey volatile extract [1], its status as one of the two most abundant terpenes in 'Irsai Oliver' wine [2], and its role as a dominant linalool derivative at an average concentration of 73 µg/g in nodding thistle honey [3] provide verifiable benchmarks. Procuring a high-purity standard of 2,6-Dimethyl-3,7-octadiene-2,6-diol is essential for developing and validating targeted GC-MS methods for these specific authenticity assessments.

Elucidation of Aroma Formation Pathways in Fermented Products and Flavor Research

The compound is a required tool for investigating the formation of key aroma compounds in products like wine and tea. Its verified role as a direct precursor to hotrienol [4] and 3,7-dimethyl-1,5,7-octatrien-3-ol [5] makes it indispensable for studies on glycosidically-bound aroma precursors and the development of specific flavor profiles. The compound's procurement is necessary for conducting controlled hydrolysis experiments and for use as a reference standard in precursor analysis.

Validation of Sample Preparation Methods for Terpene-Rich Matrices

The known formation of 2,6-Dimethyl-3,7-octadiene-2,6-diol as an oxidation product of linalool during steam distillation [6] makes it a critical reference compound for method validation in analytical chemistry. Researchers and QC labs analyzing hop oil, essential oils, or other linalool-rich matrices must use this compound as a standard to identify and quantify this artifact, ensuring that analytical results are not skewed by sample preparation. The compound's use is thus essential for developing robust and accurate analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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